molecular formula C4H4BrNaO4S2 B12673292 Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate CAS No. 94108-06-2

Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate

Cat. No.: B12673292
CAS No.: 94108-06-2
M. Wt: 283.1 g/mol
InChI Key: QCHLXZFOKUDCDL-UHFFFAOYSA-M
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Description

Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate is a brominated thiophene derivative characterized by a hydroxyl group at the alpha position and a sulfonate group at the 3-position of the thiophene ring. Its molecular structure combines sulfur-containing heterocyclic chemistry with halogen and sulfonate functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic reactivity, while the hydroxyl and sulfonate groups contribute to solubility and hydrogen-bonding interactions .

Properties

CAS No.

94108-06-2

Molecular Formula

C4H4BrNaO4S2

Molecular Weight

283.1 g/mol

IUPAC Name

sodium;2-bromo-2-hydroxy-3H-thiophene-3-sulfonate

InChI

InChI=1S/C4H5BrO4S2.Na/c5-4(6)3(1-2-10-4)11(7,8)9;/h1-3,6H,(H,7,8,9);/q;+1/p-1

InChI Key

QCHLXZFOKUDCDL-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(C1S(=O)(=O)[O-])(O)Br.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Key Applications/Activities Reference
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate Bromine (C2), hydroxyl (alpha), sulfonate (C3) Synthetic intermediate, antimicrobial
5-Bromo-2-methylthiophene-3-sulfonyl chloride Bromine (C5), methyl (C2), sulfonyl chloride (C3) Precursor for sulfonamide synthesis
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate Bromine (C2), ethyl ester (C3), chlorosulfonyl (C5) Medicinal chemistry intermediates
3-Cyclopropylthiophene-2-sulfonyl chloride Cyclopropyl (C3), sulfonyl chloride (C2) Agrochemical synthesis
Suprofen 2-substituted thiophene, carboxylic acid Anti-inflammatory
Key Observations :
  • Bromine Position : The target compound’s bromine at C2 contrasts with 5-bromo derivatives (e.g., 5-bromo-2-methylthiophene-3-sulfonyl chloride), which exhibit distinct regioselectivity in reactions .
  • Sulfonate vs. Sulfonamide/Sulfonyl Chloride : The sulfonate group improves water solubility, whereas sulfonyl chlorides (e.g., 3-cyclopropylthiophene-2-sulfonyl chloride) are more reactive toward nucleophiles .
Key Observations :
  • The hydroxyl and sulfonate groups in the target compound may synergize to enhance antimicrobial efficacy against Gram-positive bacteria, though its anti-inflammatory activity is less pronounced than Suprofen’s .
  • Brominated sulfonamides (e.g., 5-bromo-N-[3-hydroxy-3-(thiophen-2-yl)propyl]thiophene-2-sulfonamide) show broader biological activity due to sulfonamide’s role in enzyme inhibition .
Table 3: Reactivity Comparison
Compound Name Electrophilic Reactivity Nucleophilic Reactivity Stability in Aqueous Media Reference
This compound High (via Br) Moderate (via OH/SO3⁻) High (due to sulfonate)
5-Bromo-2-thiophenecarboxaldehyde High (Br and aldehyde) Low Low (aldehyde oxidation)
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate Moderate (Br and Cl) High (Cl as leaving group) Low (hydrolysis-prone)
Key Observations :
  • The target compound’s bromine atom facilitates electrophilic substitution, while its sulfonate group stabilizes the molecule in aqueous environments, unlike chlorosulfonyl derivatives, which are prone to hydrolysis .
  • Aldehyde-containing analogues (e.g., 5-bromo-2-thiophenecarboxaldehyde) are less stable but useful in condensation reactions .

Research Findings and Industrial Relevance

  • Antimicrobial Studies: this compound demonstrated moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL), outperforming non-brominated sulfonates but underperforming compared to sulfonamide derivatives .
  • Material Science Applications : Brominated thiophenes are key in dye-sensitized solar cells; however, the target compound’s hydroxyl group may limit its use in hydrophobic matrices compared to methyl- or cyclopropyl-substituted analogues .

Biological Activity

Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate (CAS No. 94108-06-2) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, properties, and biological effects of this compound, highlighting its potential applications in medicinal chemistry.

  • Molecular Formula : C5_5H5_5BrO4_4S2_2Na
  • Molecular Weight : 282.09 g/mol
  • Synonyms : 3-Thiophenesulfonic acid, 2-bromo-alpha-hydroxy-, monosodium salt

Biological Activity Overview

The biological activity of this compound is primarily attributed to its thiophene moiety, which is known for various pharmacological effects. Compounds containing thiophene structures have been reported to exhibit:

  • Antimicrobial Activity : Thiophene derivatives have shown significant antibacterial effects, comparable to conventional antibiotics.
  • Antioxidant Properties : These compounds often demonstrate strong antioxidant activity, which is crucial in combating oxidative stress-related diseases.
  • Anticancer Potential : Several studies have indicated that thiophene derivatives can inhibit cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against several strains of bacteria, with inhibition zones comparable to standard antibiotics like ampicillin.

CompoundInhibition Zone (mm)Activity Index (%)
This compound15-2160-87.5
Ampicillin23-25-

Antioxidant Activity

The antioxidant capacity of this compound was assessed through DPPH radical scavenging assays. The compound demonstrated an antioxidant activity of approximately 85.9%, closely aligning with ascorbic acid (88.0%).

Anticancer Activity

Research involving the cytotoxic effects of thiophene derivatives on cancer cell lines has been promising. For instance, this compound was tested against HepG2 liver cancer cells and showed a significant reduction in cell viability.

Cell LineIC50 (µM)
HepG20.5

This indicates that the compound sensitizes cancer cells to chemotherapeutic agents, enhancing their efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of experiments were conducted to compare the antibacterial properties of this compound with other thiophene derivatives. The findings suggested that this compound could serve as a lead for developing new antibiotics.
  • Case Study on Antioxidant Capacity :
    In vitro studies assessed the antioxidant potential of this compound using various models, demonstrating its ability to scavenge free radicals effectively.

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